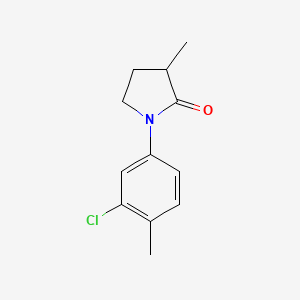![molecular formula C8H13NO B13826153 2,5-Methano-2H-furo[3,2-b]pyrrole, hexahydro-4-methyl-](/img/structure/B13826153.png)
2,5-Methano-2H-furo[3,2-b]pyrrole, hexahydro-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-4-methyl-2,5-methano-2H-furo[3,2-b]pyrrole is a complex organic compound with a unique structure that combines elements of both furan and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-4-methyl-2,5-methano-2H-furo[3,2-b]pyrrole typically involves the condensation of specific precursors under controlled conditions. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with suitable amines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative .
Industrial Production Methods
Industrial production of Hexahydro-4-methyl-2,5-methano-2H-furo[3,2-b]pyrrole may involve more scalable and efficient methods, such as continuous flow synthesis or the use of high-pressure reactors to enhance reaction rates and yields. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-4-methyl-2,5-methano-2H-furo[3,2-b]pyrrole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrrole ring are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces saturated derivatives.
Scientific Research Applications
Hexahydro-4-methyl-2,5-methano-2H-furo[3,2-b]pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Hexahydro-4-methyl-2,5-methano-2H-furo[3,2-b]pyrrole involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
Hexahydro-2,5-methano-furo[3,2-b]pyran: A structurally related compound with similar chemical properties.
2,5-Methano-2H-furo[3,2-b]pyrrol-6-ol: Another related compound with potential biological activity.
Uniqueness
Hexahydro-4-methyl-2,5-methano-2H-furo[3,2-b]pyrrole is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of furan and pyrrole rings makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonane |
InChI |
InChI=1S/C8H13NO/c1-9-5-2-6-4-7(9)8(3-5)10-6/h5-8H,2-4H2,1H3 |
InChI Key |
KJWBEHVDBCWHLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CC3CC1C(C2)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B13826090.png)

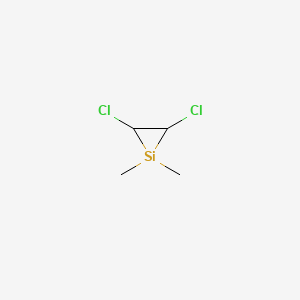
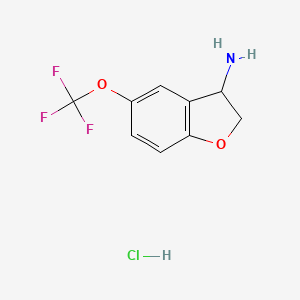
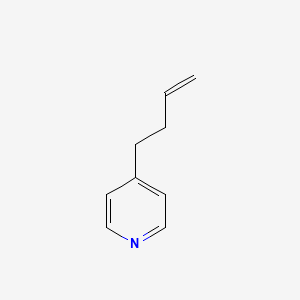

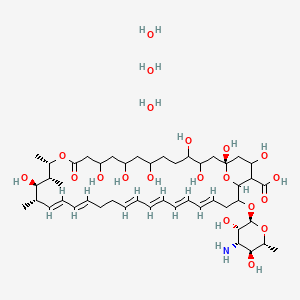
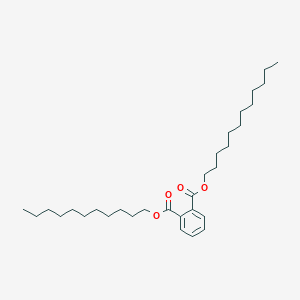
![(3R,4S,5S)-3,4-dihydroxy-5-[(1S,2S)-1,2,3-trihydroxypropyl]oxolan-2-one](/img/structure/B13826144.png)
![N-[N-(Trifluoroacetyl)-L-gamma-glutamyl]-L-cysteine Dimethyl Ester](/img/structure/B13826152.png)
![2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-4H-chromen-4-one](/img/structure/B13826156.png)
![Magnesium[[n,N'-ethylenebis[n-(carboxymethyl)glycinato]](4-)-N,N',o,o',on,on']magnesate(2-)](/img/structure/B13826158.png)
![dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane](/img/structure/B13826162.png)
